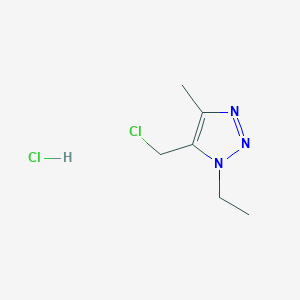

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an alkane, alkene, alkyne, alcohol, etc.) and its role or use in industry or research .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Pharmaceutical Properties : This compound has shown valuable pharmacological properties, specifically anti-convulsive activity, making it useful for treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Intermediate for Pesticides : It serves as an important intermediate in the preparation of pesticides. The synthesis involves a series of reactions, including hydroxymethylation and reaction with thioyl chloride, resulting in a high yield of over 92.3% (Ying, 2004).

Role in Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of five-membered heterocyclic compounds with three hetero-atoms. It is instrumental in creating a range of triazoles, which are significant in medicinal chemistry, especially as a precursor for the synthesis of the anti-AIDS drug AZT (Rowe, 1975).

Tetrel Bonding Interactions : Research on tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives involved the synthesis and characterization of triazole derivatives. This highlights its role in understanding bonding interactions and molecular structures (Ahmed et al., 2020).

Protecting Group in Functionalisation : The compound is used in the functionalization of 1,2,3-triazole via lithiation of 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole. This demonstrates its utility as a protecting group in the synthesis of various substituted triazoles (Holzer & Ruso, 1992).

Synthesis of Heterocyclic Compounds : It's used in the synthesis of new heterocyclic compounds, such as 5-[(1,1-dimethyl)ethyl]-3-aryl-(1H-l,2,3-triazol-1-yl)-5-isoxazolodinols, demonstrating its role in creating compounds with plant-growth regulating activity (Zhao Guo‐Feng et al., 2010).

Reactions with Hydrazine Derivatives : The compound's reaction with hydrazine derivatives leads to the formation of various heterocyclic systems, demonstrating its versatility in organic synthesis (Yu, 2015).

Synthesis of Energetic Salts : Its application in the synthesis of triazolyl-functionalized unsymmetrical energetic salts highlights its role in the creation of materials with potential applications in propellants or explosives (Wang et al., 2007).

Anti-Cancer Properties : Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties. This shows the compound's potential in medicinal chemistry and drug design (Karayel, 2021).

Synthesis of Novel Bis(heteroarylium) Salts : The compound is involved in the synthesis of geminal bis(heteroarylium) salts, demonstrating its utility in creating novel compounds with potential applications in various fields (Anders et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

5-(chloromethyl)-1-ethyl-4-methyltriazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-3-10-6(4-7)5(2)8-9-10;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDVPJQSEQSYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005399.png)

![6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3005400.png)

![N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B3005411.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3005413.png)

![Ethyl 4-[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate](/img/structure/B3005414.png)

![N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B3005415.png)

![Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3005421.png)